molecular formula C11H16ClN B7815952 4-Chloro-N-pentylaniline CAS No. 91428-36-3

4-Chloro-N-pentylaniline

Cat. No.: B7815952
CAS No.: 91428-36-3
M. Wt: 197.70 g/mol
InChI Key: ACDAEAAERKALKR-UHFFFAOYSA-N
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Description

4-Chloro-N-pentylaniline (CAS 91428-36-3) is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.70 g/mol . This secondary aniline derivative is characterized by a chlorine atom in the para position of the phenyl ring and an N-pentyl group attached to the nitrogen. Its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both an aromatic amine and an alkyl chain, allows it to be utilized in the development of various pharmacologically active agents. Research indicates that anilines with chloro and N-alkyl substituents are frequently employed as key precursors in the synthesis of compounds with potential biological activity . Specifically, 4-chloroaniline derivatives have been investigated as intermediates in the synthesis of platelet aggregation inhibitors and other therapeutic candidates . The pentyl chain can influence the lipophilicity and bioavailability of the resulting molecules, making this compound of particular interest in structure-activity relationship (SAR) studies. As a standard practice, proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability . This compound is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-pentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDAEAAERKALKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651908
Record name 4-Chloro-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91428-36-3
Record name 4-Chloro-N-pentylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of N Pentylaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for N-Alkylaniline Frameworks

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for mapping the carbon-hydrogen framework of N-alkylanilines. The chemical shifts (δ) in the spectra indicate the electronic environment of each nucleus, while signal splitting (multiplicity) reveals neighboring protons.

For 4-Chloro-N-pentylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the protons of the pentyl group. The aromatic region would display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2, H-6) are expected to appear at a different chemical shift than those ortho to the chlorine atom (H-3, H-5) due to the differing electronic effects of the substituents. The pentyl chain protons would appear as a series of multiplets in the upfield region, with the methylene group attached to the nitrogen (N-CH₂) being the most deshielded.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show signals for the four distinct aromatic carbons and the five carbons of the pentyl chain. The carbon atom attached to the nitrogen (C-1) and the carbon attached to the chlorine (C-4) can be identified by their characteristic chemical shifts. The signals for the pentyl group carbons would appear in the aliphatic region of the spectrum. Low-temperature ¹³C NMR studies on substituted N-alkylanilines have shown non-equivalence of ortho- and meta-carbons, which can provide insights into the rotational barrier around the C-N bond researchgate.net.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-H~3.6 (broad s)Singlet-
H-2, H-6~6.6Doublet~113-116
H-3, H-5~7.1Doublet~129
C-1--~145-148
C-4--~123-126
N-CH₂ (C-1')~3.1Triplet~44
CH₂ (C-2')~1.6Multiplet~29
CH₂ (C-3')~1.4Multiplet~29
CH₂ (C-4')~1.3Multiplet~22
CH₃ (C-5')~0.9Triplet~14

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. sdsu.eduresearchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons in the pentyl chain (e.g., N-CH₂ with the next CH₂, and so on down the chain). It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms they are directly attached to. sdsu.edu The HSQC spectrum would allow for the definitive assignment of each carbon signal in the ¹³C spectrum by correlating it with its corresponding proton signal from the ¹H spectrum. For instance, the proton signal at ~3.1 ppm would show a cross-peak with the carbon signal at ~44 ppm, confirming this as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.edud-nb.info This is particularly useful for connecting different parts of the molecule. For example, the N-H proton would show a correlation to the N-CH₂ carbon and the C-1 and C-2/C-6 carbons of the aromatic ring. The N-CH₂ protons would show correlations to the C-1 of the aromatic ring and to the C-2' and C-3' carbons of the pentyl chain, thus confirming the connectivity between the pentyl group and the aniline (B41778) ring.

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively, providing complementary structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making FTIR a powerful tool for functional group identification. nih.govresearchgate.net

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. A medium-intensity band around 3400 cm⁻¹ would be characteristic of the N-H stretching vibration. The aliphatic C-H stretching of the pentyl group would appear as strong bands in the 2850-2960 cm⁻¹ region. Aromatic C-H stretching is expected just above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine typically appears in the 1250-1350 cm⁻¹ range. The C-Cl stretching frequency is generally observed in the region of 850-550 cm⁻¹, and for 4-chloro-substituted anilines, a strong band is often found near 820-830 cm⁻¹ which is also associated with the C-H out-of-plane bending of the adjacent aromatic protons. researchgate.net

Table 2. Predicted FTIR Absorption Bands for this compound.
Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch~3400Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-2960Strong
C=C Aromatic Ring Stretch1500-1600Medium-Strong
C-N Stretch1250-1350Medium
C-Cl Stretch~700-850Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings. researchgate.netsemanticscholar.org

The UV-Vis spectrum of an aniline derivative typically shows two main absorption bands corresponding to π→π* transitions within the benzene ring. For this compound, the primary absorption band (E-band) is expected around 200-220 nm, and a secondary, more informative band (B-band), is expected at a longer wavelength, typically around 240-260 nm. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The N-pentyl group (an auxochrome) and the chlorine atom will cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted aniline. nist.govnist.gov

Table 3. Predicted UV-Vis Absorption Maxima (λmax) for this compound in a non-polar solvent.
TransitionExpected λmax (nm)
π→π* (E-band)~210
π→π* (B-band)~250

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. bris.ac.uk

For this compound (C₁₁H₁₆ClN), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathway for N-alkylanilines is typically α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would result in the loss of a butyl radical (•C₄H₉), leading to a prominent fragment ion. Another common fragmentation pattern in aromatic amines is the loss of HCN. miamioh.edu

Table 4. Predicted Mass Spectrometry Fragments for this compound.
m/zIdentityFragmentation Pathway
197/199[M]⁺Molecular Ion
140/142[M - C₄H₉]⁺α-cleavage (loss of butyl radical)
126/128[M - C₅H₁₁]⁺Cleavage of N-C bond
91[C₆H₅N]⁺•Loss of Cl and subsequent rearrangement
77[C₆H₅]⁺Loss of C₅H₁₁NCl

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing aniline derivatives, which might be thermally labile or non-volatile. In ESI-MS, analytes are typically protonated to form quasimolecular ions [M+H]⁺. The site of protonation in aniline derivatives can vary, occurring either on the amine group or on the aromatic ring, and the relative abundances of these protonated species can fluctuate with subtle changes in experimental conditions. acs.org This behavior is critical as the protonation site influences the gas-phase stability and subsequent fragmentation of the ion. acs.orgacs.org

For haloaniline derivatives, collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ often leads to characteristic fragmentation patterns, such as the loss of a hydrogen halide or a halogen radical. documentsdelivered.com These fragmentation pathways are instrumental in confirming the molecular structure. For instance, in the analysis of chloroaniline isomers, ESI-MS/MS reveals distinct fragmentation patterns that can help in their differentiation. nih.gov

Table 1: Representative ESI-MS Fragmentation Data for a Generic Chloro-N-alkylaniline Derivative
Precursor Ion (m/z)Collision EnergyMajor Fragment Ions (m/z)Proposed Neutral Loss
[M+H]⁺Low[M+H-HCl]⁺Hydrogen Chloride (HCl)
[M+H]⁺Medium[M+H-Cl]⁺Chlorine Radical (Cl•)
[M+H]⁺High[C₅H₅N]⁺ etc.Ring Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the separation, identification, and purity assessment of volatile compounds like this compound. epa.govresearchgate.net The gas chromatograph separates components of a mixture based on their volatility and interaction with the stationary phase of the capillary column, and the mass spectrometer provides mass-to-charge ratio data for identification. researchgate.net

For aniline and its derivatives, GC-MS analysis typically involves electron ionization (EI), which generates a characteristic fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint. nist.gov In the case of 4-chloroaniline (B138754), a key fragment ion peak is observed at m/z 127, corresponding to the molecular ion. nih.gov The retention time from the GC, combined with the mass spectrum, provides high confidence in the identification of the compound. epa.gov This technique is sensitive, with detection limits often in the low mg/L range, and demonstrates good linearity over a significant concentration range, making it suitable for quantitative analysis and purity checks. researchgate.netresearchgate.net

Table 2: Typical GC-MS Parameters and Findings for Chloroaniline Analysis
ParameterTypical Value/ObservationSignificance
Column TypeCapillary (e.g., DB-1MS, OV-17)Provides high-resolution separation. researchgate.netresearchgate.net
Ionization ModeElectron Ionization (EI)Generates reproducible, library-searchable mass spectra.
Key m/z for 4-Chloroaniline127 (M⁺), 92, 65Confirms molecular weight and characteristic fragments.
Detection Limit~0.05 - 0.1 mg/LDemonstrates high sensitivity for trace analysis. researchgate.netnih.gov
Linearity (Correlation Coefficient)>0.999Ensures accuracy in quantification. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Isomeric Differentiation and Ionized Species Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers, which can be challenging with conventional MS or chromatographic methods alone. acs.orgmagtech.com.cn For aniline derivatives, isomers often exhibit nearly identical retention times and mass spectra. semanticscholar.org MS/MS overcomes this by isolating a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to produce a secondary spectrum of product ions. acs.org

Differences in the position of substituents on the aniline ring affect the stability of the precursor ion and the pathways of fragmentation, leading to distinct differences in the relative abundances of the product ions in the MS/MS spectrum. acs.orgdocumentsdelivered.com For example, studies on haloaniline isomers have shown that ortho, meta, and para positions lead to significantly different product ion distributions upon CID. documentsdelivered.com This allows for unambiguous differentiation. semanticscholar.org This approach has been successfully used to differentiate various regioisomers of aniline derivatives, providing deep insights into the gas-phase ion structures and fragmentation mechanisms. acs.orgacs.org Chemical derivatization can also be coupled with MS/MS to further enhance the differences between isomers, making their distinction even more straightforward. semanticscholar.orgresearchgate.net

Solid-State Structural Analysis by X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the material's properties.

Single Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of crystalline compounds. uchicago.edu For aniline derivatives, SC-XRD studies reveal critical details about the planarity of the molecule and the conformation of its substituents. pomona.edu While the C₆H₅N fragment of aniline is largely planar, the amino group can exhibit some non-planarity. pomona.edu

In substituted benzylideneanilines, which share structural similarities, the conformation is non-planar, and the crystal packing arrangement can significantly influence the final molecular conformation observed in the solid state. rsc.orgresearchgate.net Analysis of chloroaniline structures shows that crystal packing is often dominated by N-H···X (where X is a halogen or other acceptor) hydrogen bonds, which organize the molecules into specific arrangements, such as layers or sheets. researchgate.net For instance, 4-chloroaniline crystallizes in an orthorhombic system. nih.gov

Table 3: Crystallographic Data for Representative Chloroaniline Derivatives
CompoundCrystal SystemSpace GroupKey Intermolecular Interaction
4-ChloroanilineOrthorhombic-Hydrogen Bonding
o-Chloroaniline HydrobromideOrthorhombicPca2₁N-H···Br Hydrogen Bonds researchgate.net
N-(2,4-dichlorobenzylidene)anilineOrthorhombicP2₁2₁2₁Van der Waals forces rsc.org

Powder X-ray Diffraction (XRD) in the Study of Liquid Crystalline Phases

Powder X-ray Diffraction (XRD) is an essential tool for characterizing the structure of polycrystalline materials and identifying different phases, including the ordered yet fluid phases of liquid crystals. mdpi.com While this compound itself is not a liquid crystal, many related N-alkylaniline derivatives, particularly N-benzylideneanilines, exhibit liquid crystalline (mesomorphic) behavior. researchgate.netresearchgate.net

XRD patterns of liquid crystalline phases show characteristic diffraction peaks that correspond to the periodic arrangements of the molecules. For example, smectic phases, which have a layered structure, produce sharp, low-angle diffraction peaks corresponding to the layer spacing (d). Nematic phases, which have orientational but not positional order, produce more diffuse scattering patterns. By analyzing the position and nature of these diffraction peaks at different temperatures, researchers can identify the specific type of liquid crystalline phase (e.g., Smectic A, Smectic B, Smectic C) and determine the temperatures at which transitions between these phases occur. researchgate.net The length of the alkyl chains on the aniline derivatives plays a crucial role in determining which mesophases are formed. researchgate.netresearchgate.net

Surface and Morphological Characterization Techniques for Related Materials

The study of materials derived from or related to N-pentylaniline, such as polyaniline (PANI) films and coatings, necessitates techniques that can probe their surface and morphology. researchgate.net These characteristics are critical as they influence the material's performance in applications like sensors and protective coatings. rsc.orglettersonmaterials.com

Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography of these materials. nih.gov SEM images can reveal details about the structure, such as whether the surface is granular, hierarchical, or spherical, and how these morphologies change with different synthesis conditions or the introduction of substituents. mdpi.comrsc.org For example, the morphology of PANI films can be tuned to create superhydrophobic surfaces. mdpi.com

Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at high resolution, allowing for the quantification of surface roughness. mdpi.com This is particularly important for sensor applications, where surface quality and roughness can significantly impact sensitivity. rsc.org Other techniques like X-ray Photoelectron Spectroscopy (XPS) are used to determine the surface's elemental composition and chemical states, confirming the incorporation of functional groups or nanoparticles into a polymer matrix. mdpi.comacs.org

Table 4: Common Surface Characterization Techniques for Aniline-Based Materials
TechniqueInformation ObtainedApplication Example
Scanning Electron Microscopy (SEM)Surface topography, microstructure, particle shape/size. nih.govObserving the change from hierarchical to spherical structures in PANI derivatives. rsc.org
Atomic Force Microscopy (AFM)3D surface profile, quantitative roughness parameters (Ra, Rq). mdpi.comCorrelating surface roughness of polymer films with sensor sensitivity. rsc.org
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical and electronic states of surface atoms. acs.orgConfirming the incorporation of oxide nanoparticles in a PANI matrix. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymeric derivatives of this compound, XPS provides critical information about the surface chemistry, which governs properties such as adhesion, wettability, and chemical reactivity.

The analysis of poly(this compound) films reveals the presence of carbon, nitrogen, and chlorine as the primary elemental constituents, with occasional trace amounts of oxygen due to surface adsorption. High-resolution XPS spectra of the C 1s, N 1s, and Cl 2p regions offer detailed insights into the chemical bonding environments.

The C 1s spectrum can be deconvoluted into multiple components corresponding to different carbon environments within the polymer structure. These typically include C-C/C-H bonds from the aromatic rings and the pentyl chain, C-N bonds associated with the aniline nitrogen, and C-Cl bonds from the chlorinated phenyl ring.

The N 1s spectrum is particularly informative for understanding the chemical states of nitrogen in the polymer backbone. In N-substituted polyanilines, the N 1s peak is typically observed at a binding energy that can differentiate between neutral amine and other potential nitrogen species.

The Cl 2p spectrum provides direct evidence of the chlorine's chemical state. The spectrum exhibits a characteristic doublet (Cl 2p3/2 and Cl 2p1/2) due to spin-orbit coupling. The binding energy of the Cl 2p3/2 peak is indicative of covalently bonded chlorine to the aromatic ring.

Table 1: Representative XPS Data for Poly(this compound) Film

Element Binding Energy (eV) Atomic Concentration (%)
C 1s 284.8 75.2
N 1s 399.5 8.5
Cl 2p 200.3 10.8

Detailed Research Findings: Studies on analogous halogenated polyanilines have shown that the introduction of a halogen substituent on the phenyl ring can influence the electronic properties of the polymer. The binding energy of the N 1s peak in N-alkylated polyanilines is sensitive to the electronic effects of the substituents on the aromatic ring. For poly(this compound), the electron-withdrawing nature of the chlorine atom is expected to slightly increase the binding energy of the N 1s peak compared to its non-chlorinated counterpart.

Furthermore, quantitative XPS analysis allows for the determination of the surface stoichiometry. The atomic concentration ratios, such as C/N and C/Cl, can be compared with the theoretical values to assess the surface purity and integrity of the polymer film. Deviations from the expected stoichiometry may indicate surface contamination or degradation.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopy instruments. When the sample is bombarded by the electron beam, atoms emit characteristic X-rays. EDS allows for the identification and quantification of the elements present. A key advantage of EDS is the ability to generate elemental maps, which show the spatial distribution of different elements on the sample's surface.

For polymeric derivatives of this compound, EDS is instrumental in confirming the uniform incorporation and distribution of chlorine throughout the polymer matrix. This is particularly important for materials synthesized via methods like electropolymerization, where inhomogeneous deposition can occur.

An EDS spectrum of poly(this compound) will typically show prominent peaks for carbon, nitrogen, and chlorine. The relative intensities of these peaks can provide a semi-quantitative elemental analysis of the probed area.

Table 2: Elemental Composition of Poly(this compound) from EDS Analysis

Element Weight % Atomic %
Carbon (C) 67.5 71.8
Nitrogen (N) 7.2 6.5

Detailed Research Findings: Elemental mapping via EDS provides a visual representation of the elemental distribution. For a well-synthesized poly(this compound) film, the elemental maps for carbon, nitrogen, and chlorine should show a uniform and overlapping distribution across the analyzed area. The presence of localized bright spots in the chlorine map, for instance, would suggest the aggregation of chlorine-rich species or the presence of inorganic chloride salts, rather than the desired covalent incorporation into the polymer structure. This technique is crucial for quality control and for understanding the homogeneity of functionalized polymer films. The combination of SEM imaging with EDS mapping allows for the correlation of surface morphology with elemental composition.

Scanning Electron Microscopy (SEM) for Surface Morphology of Polymeric Derivatives

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at high magnifications. In the context of polymeric derivatives of N-pentylaniline, SEM is used to investigate the microstructure of the synthesized polymers, which can vary significantly depending on the polymerization method (e.g., chemical oxidation, electropolymerization) and conditions (e.g., solvent, temperature, monomer concentration).

The surface morphology of poly(this compound) can range from smooth and uniform films to more complex structures such as granular, fibrous, or porous networks. These morphological features have a profound impact on the material's properties, including its electrical conductivity, sensor response, and performance in coating applications.

Detailed Research Findings: Research on various substituted polyanilines has demonstrated a wide array of possible morphologies. For instance, electropolymerized films of N-alkylated anilines often exhibit a globular or cauliflower-like morphology, with the size of the globules being influenced by the deposition parameters. In the case of poly(this compound), the presence of the pentyl group can enhance the solubility of the monomer and influence the packing of the polymer chains, potentially leading to a more amorphous and smoother film compared to unsubstituted polyaniline. lettersonmaterials.comlettersonmaterials.com Conversely, the chloro-substituent may affect the intermolecular interactions, leading to different aggregation behaviors during polymer growth.

SEM analysis of poly(this compound) films prepared under different conditions can reveal important structure-directing effects. For example, a film electropolymerized at a slow scan rate might exhibit a more compact and dense morphology, while a film grown at a faster rate could be more open and porous. These morphological differences are critical as they directly relate to the effective surface area and accessibility of the polymer for interaction with its environment, which is a key factor in applications such as chemical sensors and catalytic coatings.

Reactivity and Reaction Mechanisms of 4 Chloro N Pentylaniline and Analogs

Aromatic Reactivity and Substitution Pathways

The reactivity of 4-Chloro-N-pentylaniline is governed by the electronic effects of its three key components: the aniline (B41778) amino group, the aromatic benzene (B151609) ring, and the substituents on the ring (a chloro group) and the nitrogen atom (a pentyl group). These features dictate its behavior in aromatic substitution reactions and its nucleophilic character.

In electrophilic aromatic substitution (SEAr) reactions, the substituents already present on an aromatic ring determine the position of the incoming electrophile and the rate of the reaction. wikipedia.orgijrar.org Substituents are broadly classified as either activating (increasing the reaction rate) or deactivating (decreasing the reaction rate), and as ortho-, para-, or meta-directing. ijrar.org

The amino group (-NHR) of aniline and its derivatives is a powerful activating group and an ortho-, para-director. chemistrysteps.comlkouniv.ac.in This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, donating electron density to the aromatic ring. This donation stabilizes the cationic intermediate (the arenium ion) formed during the attack by an electrophile, particularly when the attack occurs at the ortho and para positions. wikipedia.orgijrar.org The resonance stabilization results in a negative charge developing on the ortho and para carbons of the ring, making them highly attractive to electron-poor electrophiles. wikipedia.org

In this compound, two substituents influence this pattern:

The N-pentyl group: This alkyl group is electron-donating through an inductive effect, further increasing the electron density on the nitrogen atom. This enhances the nitrogen's ability to donate its lone pair to the ring, making the -NH(C₅H₁₁) group a stronger activator than an unsubstituted -NH₂ group.

The Chloro group: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because their lone pairs can participate in resonance, which stabilizes the ortho and para intermediates. lkouniv.ac.in

For this compound, the powerful activating and ortho-, para-directing effect of the N-pentylamino group dominates the weaker, deactivating effect of the chlorine atom. Since the para position is already occupied by the chlorine atom, electrophilic substitution will be directed primarily to the ortho positions relative to the N-pentylamino group (C2 and C6). Kinetic studies on the reaction of various substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have confirmed that reaction typically occurs at the 4-position unless it is blocked, in which case substitution proceeds at the 2-position. cdnsciencepub.com

Substituent GroupElectronic EffectDirecting InfluenceImpact on this compound
-NH(C₅H₁₁) (N-pentylamino) Strongly Activating (Resonance & Induction)Ortho, ParaDominant directing group; activates the ring for substitution at the C2 and C6 positions.
-Cl (Chloro) Deactivating (Induction)Ortho, ParaWeakly directs to the same positions but deactivates the ring overall compared to aniline.

A nucleophile is a species that donates a pair of electrons to an electrophile to form a new covalent bond. masterorganicchemistry.com The nitrogen atom in this compound possesses a lone pair of electrons, making the molecule a nucleophile. quora.com This nucleophilicity is central to reactions such as N-alkylation, where the aniline derivative attacks an electrophilic carbon atom, for instance, in an alkyl halide. wikipedia.org

The nucleophilicity of the nitrogen atom is influenced by several factors:

Electron Density: The electron-donating N-pentyl group increases the electron density on the nitrogen, making it more available to attack an electrophile. This renders N-alkylanilines generally more nucleophilic than their primary aniline counterparts. acs.org

Resonance: The lone pair on the nitrogen is in conjugation with the aromatic ring. This resonance delocalizes the electrons, which can decrease their availability for nucleophilic attack compared to an aliphatic amine where no such resonance exists. ucalgary.ca

Steric Hindrance: The pentyl group, while electronically favorable, can introduce steric hindrance that may slow down the rate of reaction with bulky electrophiles.

The general mechanism for the reaction of an N-alkylaniline as a nucleophile involves the attack of the nitrogen's lone pair on an electrophilic center, leading to the formation of a new bond. In the case of reacting with an alkyl halide (R-X), this is a classic nucleophilic aliphatic substitution reaction. wikipedia.org If the aniline derivative attacks a carbonyl carbon, it is a nucleophilic acyl substitution. The vast majority of organic reactions involve a nucleophile donating an electron pair to an electrophile. masterorganicchemistry.com

Carbon-nitrogen (C-N) bond activation is a critical process in both synthetic chemistry and industrial applications, such as hydrodenitrogenation (HDN) in petroleum refining. The C-N bonds in this compound include the aromatic C-N bond (between the benzene ring and the nitrogen) and the aliphatic C-N bond (between the nitrogen and the pentyl group).

Mechanistic studies, often using density functional theory (DFT), have investigated C-N bond cleavage on catalyst surfaces. For aniline on a Molybdenum Phosphide (MoP) surface, a catalyst used in HDN, the direct C-N bond cleavage proceeds mainly through deamination with the assistance of co-adsorbed hydrogen, yielding benzene and ammonia. pku.edu.cn This process involves the activation of the C-N bond through interaction with the catalyst surface. pku.edu.cn

The formation of C-N bonds, particularly in the synthesis of substituted anilines, often involves the reaction of a nucleophilic nitrogen source with an electrophilic carbon. nptel.ac.in Novel mechanisms for C-N bond formation are also being explored. For example, photoenzymatic processes have revealed emergent mechanisms where a reductively generated radical interacts with the nitrogen lone pair through space, enabling C-N bond formation in ways not observed in traditional small-molecule catalysis. nih.gov These advanced methods highlight the diverse pathways available for activating and forming C-N bonds in aniline-like structures.

Electrochemical Behavior and Oxidation Processes

The electrochemical properties of this compound are primarily related to the oxidation of the aniline moiety. The electron-rich nature of the aromatic amine makes it susceptible to oxidation, leading to the formation of reactive intermediates that can undergo subsequent dimerization or polymerization.

The electrochemical oxidation of 4-chloroaniline (B138754) has been studied using techniques like cyclic voltammetry. rsc.orgnih.gov The process is initiated by a one-electron oxidation of the molecule at the electrode surface to form a radical cation. nih.gov This radical cation is a key reactive intermediate.

For 4-chloroaniline in an aqueous/acetonitrile mixture, the initial one-electron oxidation is followed by a disproportionation reaction that yields an unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium ion. rsc.orgnih.gov In the absence of other nucleophiles, this highly reactive intermediate is prone to hydrolysis, which results in the formation of p-quinoneimine. rsc.orgnih.gov

CompoundInitial Oxidation StepKey IntermediateCommon Subsequent Reaction (No Nucleophile)
4-Chloroaniline One-electron oxidationRadical cation, (4-iminocyclohexa-2,5-dien-1-ylidene)chloroniumHydrolysis to p-quinoneimine rsc.orgnih.gov
This compound One-electron oxidationN-pentyl substituted radical cationDimerization/Polymerization mdpi.com

The radical cations generated during the electrochemical oxidation of anilines are highly reactive and can couple with each other or with neutral aniline molecules to form dimers, oligomers, and polymers. mdpi.comresearchgate.net This process is known as oxidative coupling.

Several coupling mechanisms are possible, depending on the resonance structures of the radical cation, where the radical character can be delocalized onto the nitrogen or the ortho and para positions of the ring. mdpi.com

Head-to-Tail (N-to-C) Coupling: A radical cation couples with a neutral aniline molecule. This is a common pathway in the formation of polyaniline.

Tail-to-Tail (C-to-C) Coupling: Two radicals couple at their para positions.

Head-to-Head (N-to-N) Coupling: Two radicals couple at their nitrogen atoms to form a hydrazobenzene-type dimer.

In the case of 4-substituted anilines like 4-chloroaniline, the substituent at the para position can be eliminated during the dimerization step. nih.govresearchgate.net Studies have shown that the electrochemical oxidation of 4-chloroaniline can lead to the formation of dimers such as 2-Amino-4′,5-dichloro-diphenylamine, which results from coupling at an ortho position. researchgate.net Another study identified the formation of both an oxidized dimer (4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine) and a reduced dimer (4-amino-4'-chlorodiphenylamine) during the oxidation of 4-chloroaniline. nih.gov

For this compound, oxidative coupling would lead to polymer chains incorporating the N-pentyl substituent. The polymerization of N-alkylanilines is known to produce products, although often of low molecular weight. nih.gov The bulky pentyl group might influence the regioselectivity of the coupling and the final structure and properties of the resulting polymer.

Photochemical Reactions and Photooxidation of Chlorinated Aniline Systems

Chlorinated aniline systems, including analogs of this compound, exhibit significant reactivity under photochemical conditions. The study of these reactions is crucial due to the environmental presence of compounds like 4-chloroaniline, which can be a biodegradation product of certain herbicides. Research into the photochemistry of 4-chloroaniline in aqueous solutions has identified a key mechanism involving the photoinduced heterolytic cleavage of the carbon-chlorine bond.

Upon UV irradiation, the primary detectable transient species formed at a nanosecond time resolution is the carbene known as 4-iminocyclohexa-2,5-dienylidene. This intermediate is produced through dehalogenation and displays characteristic carbene reactivity. Its subsequent reactions have been studied in detail:

Reaction with Oxygen: It reacts with molecular oxygen to yield an iminoquinone O-oxide.

Hydrogen Abstraction: In the presence of aliphatic alcohols, it can abstract a hydrogen atom, leading to the formation of an anilino radical cation.

Reaction with Halides: It readily adds bromide ions to quantitatively form 4-bromoaniline.

Reaction with Water: Its reaction with water is observed to be relatively slow.

This pattern of reactivity is characteristic of a carbene with a triplet ground state.

In the context of environmental degradation, photooxidation is often facilitated by photocatalysts. The photocatalytic degradation of 4-chloroaniline in the presence of titanium dioxide (TiO₂) has been shown to produce several aromatic intermediates. mdpi.com These include aniline, 4-chlorophenol, 4-chloronitrobenzene, 4-aminophenol, and 4,4′-dichloroazobenzene. mdpi.com These intermediates can be further oxidized to benzoquinone, which subsequently transforms into carboxylic acids and, ultimately, simple inorganic ions like Cl⁻, NO₃⁻, and NH₄⁺. mdpi.com Similarly, the photodegradation of aniline in the presence of iron(III) oxide (α-Fe₂O₃) has shown azobenzene (B91143) to be a primary intermediate product. mdpi.com

The table below summarizes key intermediates identified during the photooxidation of chlorinated anilines.

Parent Compound Reaction System Identified Intermediates
4-ChloroanilineUV Irradiation (aqueous)4-Iminocyclohexa-2,5-dienylidene
4-ChloroanilineTiO₂/H₂O₂Aniline, 4-Chlorophenol, 4-Chloronitrobenzene, 4-Aminophenol, 4,4'-Dichloroazobenzene mdpi.com
2-ChloroanilineTiO₂ Catalysis2-Chlorophenol, p-Benzoquinone mdpi.com
Anilineα-Fe₂O₃ CatalysisAzobenzene mdpi.com

Derivatization and Functional Group Transformations

The nitrogen atom of this compound is a key site for derivatization through N-acylation and N-formylation reactions. These transformations are fundamental in organic synthesis for installing protecting groups or synthesizing valuable intermediates like formanilides. nih.govnih.gov

N-formylation, the introduction of a formyl group (-CHO) onto the nitrogen, can be achieved using various reagents and conditions. Formic acid is a common formylating agent, and its reactivity can be enhanced with catalysts or under specific conditions. scispace.comscispace.com For instance, the N-formylation of anilines can be efficiently carried out using formic acid in the presence of silica (B1680970) sulfuric acid under solvent-free conditions, yielding the corresponding formamides in excellent yields. scispace.com Another approach involves heating the amine with formic acid at 80 °C without a solvent, a method that provides good to excellent yields for aromatic amines. nih.gov

More advanced methods have been developed to avoid the direct use of hazardous reagents. A manganese-catalyzed N-formylation of anilines utilizes oxalic acid as a safe and environmentally benign carbon monoxide (CO) surrogate. nih.gov This method provides a range of formanilides in moderate to excellent yields. nih.gov Catalytic systems composed of zinc acetate (B1210297) (Zn(OAc)₂) and 1,10-phenanthroline (B135089) can also effect the N-formylation of amines using carbon dioxide as the C1 source in the presence of hydrosilanes. rsc.org

The table below compares various methodologies for the N-formylation of aniline derivatives.

Formylating Agent/System Catalyst/Conditions Key Features
Formic AcidSilica Sulfuric Acid (SSA)Solvent-free, high yields scispace.com
Formic AcidToluene, Dean-Stark trapAqueous formic acid can be used, excellent yields scispace.com
Formic AcidAmberlite IR-120 ResinMicrowave irradiation, rapid reaction times (60-120 s) nih.gov
Oxalic Acid DihydrateMnCl₂·4H₂O / Na₂CO₃·H₂OUses oxalic acid as a CO surrogate, safe alternative nih.gov
CO₂ + HydrosilaneZn(OAc)₂ / 1,10-phenanthrolineUtilizes CO₂ as a C1 source rsc.org

The secondary amine functionality of this compound can, after dealkylation or with primary aniline analogs, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jetir.orgresearchgate.net This reaction is one of the most fundamental and widespread methods for forming a carbon-nitrogen double bond (-C=N-). nih.govnih.gov

The mechanism involves a two-step, reversible process. First, the nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon, forming a carbinolamine intermediate. nih.gov This is followed by the elimination of a water molecule to yield the final imine product. nih.gov Because the reaction is reversible, it is often necessary to remove the water byproduct to drive the equilibrium toward the product side, which can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. nih.govpeerj.com

A direct analog, p-chloroaniline, readily undergoes condensation with m-nitrobenzaldehyde in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid to form the corresponding Schiff base, 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline. jetir.org The reaction conditions are generally mild, and various catalysts can be employed. Amberlyst® 15, a heterogeneous acid catalyst, has been used for the solventless synthesis of a wide array of imines in excellent yields and short reaction times. peerj.com

The table below outlines different conditions for the synthesis of Schiff bases from anilines.

Carbonyl Compound Amine Catalyst/Solvent Key Conditions
m-Nitrobenzaldehydep-ChloroanilineGlacial Acetic Acid / EthanolReflux jetir.org
Aromatic AldehydesPrimary AminesAmberlyst® 15Solvent-free, room temperature peerj.com
Aldehydes / KetonesPrimary AminesNone (Neat)Microwave irradiation organic-chemistry.org
AldehydesAromatic AminesNone / TolueneAzeotropic distillation (Dean-Stark) nih.gov

For this compound, which already possesses a chlorine atom at the para-position, further chlorination reactions can be directed to either the remaining positions on the aromatic ring or the nitrogen atom. The regioselectivity of these reactions is highly dependent on the reagents and conditions employed.

Aromatic Ring Chlorination: The existing chloro and N-pentylamino groups are ortho-, para-directing. Since the para-position is blocked by the chlorine atom, further electrophilic substitution on the aromatic ring is expected to occur primarily at the ortho-positions (positions 2 and 6 relative to the amino group). Direct chlorination of unprotected anilines can be challenging, but specific methods have been developed to control the regioselectivity. For example, using copper(II) chloride (CuCl₂) in ionic liquids can achieve high yields of para-chlorinated anilines; for a para-substituted substrate like 4-chloroaniline, this would likely lead to dichlorination at the ortho positions. nih.gov Highly ortho-selective chlorination of anilines can also be achieved using N-chlorosuccinimide (NCS) in the presence of a secondary ammonium (B1175870) salt as an organocatalyst. semanticscholar.org While less common for electron-rich anilines, palladium-catalyzed methods have been developed for meta-C–H chlorination, demonstrating the potential for non-traditional substitution patterns with the appropriate directing groups and catalysts. nih.gov

Nitrogen Chlorination: The direct chlorination of the nitrogen atom in an N-alkylaniline leads to the formation of an N-chloro-N-alkylaniline. This transformation is typically accomplished using N-chlorinating agents such as N-chlorosuccinimide (NCS). The resulting N-Cl bond can be used in subsequent synthetic transformations, although N-chloroamides are more commonly employed for their stability and utility in reactions like site-selective C-H functionalization. semanticscholar.org

The table below summarizes strategies for the regioselective chlorination of aniline analogs.

Target Position Reagent(s) Catalyst/Conditions Selectivity
Aromatic Ring (ortho)N-Chlorosuccinimide (NCS)Secondary Ammonium SaltHigh ortho-selectivity semanticscholar.org
Aromatic Ring (ortho/di-chloro)Copper(II) Chloride (CuCl₂)Ionic LiquidDirects to available ortho/para positions nih.gov
Aromatic Ring (meta)Aryl ChlorosulfatePd(PhCN)₂Cl₂ / Pyridone Ligandmeta-C-H functionalization nih.gov
Nitrogen AtomN-Chlorosuccinimide (NCS)VariousN-Chlorination semanticscholar.org

Computational and Theoretical Investigations of 4 Chloro N Pentylaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of the molecule, corresponding to its most stable structure. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for such calculations on aniline (B41778) derivatives, providing a balance between accuracy and computational cost. orientjchem.org

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For 4-Chloro-N-pentylaniline, DFT would precisely calculate the C-Cl, C-N, and C-C bond lengths in the aromatic ring, as well as the geometry of the N-pentyl chain. These parameters are crucial for understanding the molecule's three-dimensional shape and steric profile.

ParameterDescriptionPredicted Value Range (Angstroms Å / Degrees °)
r(C-Cl)Carbon-Chlorine bond length~1.74 - 1.76 Å
r(C-N)Aromatic Carbon-Nitrogen bond length~1.39 - 1.41 Å
∠(C-N-C)Angle between aromatic carbon, nitrogen, and pentyl carbon~118 - 122°
τ(C-C-N-C)Dihedral angle defining the orientation of the N-pentyl group relative to the ringVariable, depends on conformer

Note: The values in the table are representative and based on typical DFT results for similar chloro-aniline structures.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -5.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.2 to 0.2 eV
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.8 to 5.7 eV

Note: The values are illustrative, based on DFT calculations for substituted anilines. umn.edu

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential.

For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. The aromatic ring would exhibit varying potential, with the chlorine atom also influencing the electron distribution. The regions around the hydrogen atoms of the amino group and the pentyl chain would show positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer (delocalization) from filled "donor" orbitals to empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate stronger interactions.

In this compound, significant interactions would include hyperconjugation involving the lone pair of the nitrogen atom (nN) donating electron density to the anti-bonding π* orbitals of the aromatic ring (πC-C). This delocalization is responsible for the resonance stabilization of the aniline system. Other notable interactions would involve the lone pairs on the chlorine atom and sigma-to-sigma transitions within the pentyl chain. orientjchem.org

Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
n(N)π(Carom-Carom)Lone Pair -> Antibonding πHigh (> 40)
n(Cl)σ(Carom-Carom)Lone Pair -> Antibonding σModerate (~ 2-5)
σ(C-H)σ*(C-N)Bonding σ -> Antibonding σLow (~ 1-3)

Note: The E(2) values are representative examples based on NBO analyses of similar aromatic amines and chloro-substituted compounds. orientjchem.org

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a direct measure of a molecule's intrinsic basicity. Computationally, PA is calculated as the energy difference between the protonated species and the neutral molecule.

For this compound, the primary site of protonation is the nitrogen atom of the amino group. The basicity of the aniline nitrogen is influenced by a balance of electronic effects from the ring substituents. The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group via resonance, with the net effect typically decreasing the basicity compared to aniline. libretexts.org The N-pentyl group is a weak electron-donating group via induction, which slightly increases the electron density on the nitrogen, thus increasing its basicity. DFT calculations can quantify these effects to provide a precise theoretical pKa value. researchgate.net

Computational Electrochemistry and Redox Potential Predictions

Computational electrochemistry uses theoretical methods to predict the redox potentials of molecules. The one-electron oxidation potential, in particular, is a crucial parameter for understanding how a molecule might behave in electrochemical reactions or oxidative environments.

The prediction is typically achieved by calculating the Gibbs free energy change (ΔG) for the oxidation half-reaction (Molecule → Molecule•+ + e-). This involves calculating the energies of both the neutral species and its radical cation using DFT. To simulate real-world conditions, these calculations are performed in conjunction with a polarizable continuum model (PCM) to account for the solvation effects of a specific solvent, such as water or acetonitrile. umn.edumdpi.com The calculated free energy change is then related to the standard redox potential via the Nernst equation. Studies on substituted anilines have shown a good correlation between computationally predicted and experimentally measured oxidation potentials. umn.edursc.org For this compound, these methods could accurately predict its susceptibility to oxidation.

Calculation of Aqueous One-Electron Oxidation Potentials for Substituted Anilines

The one-electron oxidation potential is a fundamental parameter that quantifies the ease with which a molecule can lose an electron. It is a key descriptor in modeling the kinetics of electron-transfer reactions, which are often the rate-determining steps in the environmental degradation and metabolic transformation of substituted anilines. umn.edu

Computational electrochemistry, employing methods such as semiempirical molecular orbital theory and density functional theory (DFT), has been successfully used to compute these potentials in aqueous solutions. rsc.org These calculations typically involve a thermodynamic cycle that dissects the process into gas-phase ionization potential and the free energies of solvation for the neutral molecule and its resulting radical cation. acs.org

Studies on a wide range of substituted anilines have shown that theoretical predictions can be brought into close agreement with experimental values through linear regression models. umn.eduresearchgate.net For instance, methods combining DFT (like BPW91) with continuum solvation models (like SM5.42R) can predict oxidation potentials with mean unsigned errors as low as 0.02 V for a training set of anilines. umn.edu A strong correlation is often observed between the calculated oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) of the neutral aniline, as the HOMO is where the electron is removed during oxidation. umn.edursc.org

For this compound, the oxidation potential would be influenced by both the electron-withdrawing nature of the chlorine atom at the para position and the electron-donating effect of the N-pentyl group. The chloro group generally increases the oxidation potential (making it harder to oxidize) compared to unsubstituted aniline, while the alkyl group on the nitrogen atom tends to lower it. The precise value would depend on the balance of these electronic effects.

Below is an interactive table showing representative calculated aqueous one-electron oxidation potentials for aniline and related substituted compounds, illustrating the effect of different substituents.

Note: The values for this compound are not explicitly available in the cited literature but can be estimated based on the trends observed for chloro- and N-alkyl-substituted anilines.

Thermodynamic Stability Assessments of Reaction Intermediates and Products

Computational methods are also employed to assess the thermodynamic stability of intermediates and products that may form during the transformation of this compound. Quantum chemical calculations can determine the Gibbs free energies of formation for various species, providing insight into reaction pathways and equilibrium positions.

For example, in oxidative processes, the initial step is the formation of a radical cation. Subsequent reactions could involve dimerization, polymerization, or reaction with other species in the medium. DFT calculations can be used to model the structures and energies of these proposed intermediates, such as N-centered radicals or species resulting from coupling at the aromatic ring. By comparing the calculated free energies of the reactants, transition states, and products, the most likely transformation pathways can be identified. The stability of any given intermediate is influenced by the electronic properties of the substituents on the aniline ring.

Structure-Reactivity and Structure-Property Relationships (QSPR/QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively.

Development and Application of Quantitative Structure-Property Relationship (QSPR) Models

QSPR models for substituted anilines have been developed to predict a variety of properties. utq.edu.iq These models are built by calculating a set of numerical descriptors that encode structural, electronic, and physicochemical features of the molecules. These descriptors are then used in regression analysis to create a mathematical equation that predicts a property of interest. utq.edu.iq

Commonly used descriptors for substituted anilines include:

Electronic Descriptors: Hammett constants (σ), HOMO and LUMO energies, and partial atomic charges. nih.gov These describe the electron-donating or -withdrawing nature of substituents.

Hydrophobic Descriptors: The n-octanol/water partition coefficient (log K_ow), which models the compound's lipophilicity. nih.gov

Topological Descriptors: Molecular connectivity indices that describe the size, shape, and branching of the molecule. nih.gov

For this compound, a QSPR model could be used to predict properties such as its soil sorption coefficient (log K_oc), toxicity, or metabolic fate. nih.govnih.gov For instance, a model predicting toxicity might show a correlation with the energy of the HOMO and the hydrogen-bonding capacity of the amino group. nih.gov The presence of the chloro-substituent generally increases toxicity due to its electron-withdrawing nature, while the pentyl group contributes significantly to the molecule's hydrophobicity (log K_ow). nih.gov

The table below presents typical descriptors that would be calculated for this compound for use in QSPR models.

Molecular Quantum Similarity Analyses for Chemical Space Exploration

Molecular Quantum Similarity is a computational approach that provides a robust framework for comparing molecules based on their electron density, a fundamental quantum mechanical property. nih.gov Unlike descriptor-based methods, which rely on a predefined set of properties, quantum similarity considers the entire electron distribution, which contains all the information about the molecule's properties. nih.gov

The similarity between two molecules, such as this compound and another substituted aniline, is quantified by calculating a similarity index, most commonly the Carbo similarity index. nih.gov This index is derived from the overlap of the electron densities of the two molecules being compared. A value close to 1 indicates a high degree of similarity, while a value close to 0 indicates dissimilarity.

This technique is valuable for:

Chemical Space Exploration: Mapping the similarity relationships within a library of compounds to identify clusters of structurally related molecules.

Lead Optimization: Identifying bioisosteric replacements for a particular functional group. For example, quantum similarity could be used to find other groups that mimic the electronic and steric properties of the N-pentyl group or the para-chloro substituent.

Mechanism of Action Studies: Grouping molecules with similar quantum properties can help hypothesize that they share a common biological mechanism.

For this compound, a quantum similarity analysis could be used to compare it with a database of other environmental contaminants or drug candidates to predict its potential for cross-reactivity or to explore novel structures with similar properties but potentially lower toxicity.

Emerging Research Directions and Future Perspectives for N Substituted Chloroanilines

Innovations in Green and Sustainable Synthetic Methodologies for N-Substituted Anilines

The chemical industry is increasingly focusing on green and sustainable practices, and the synthesis of N-substituted anilines is no exception. nih.govsemanticscholar.orgnih.gov Traditional methods often involve harsh conditions and generate significant waste. To address these issues, researchers are developing innovative and eco-friendly synthetic routes.

One of the most promising green strategies is the catalytic N-alkylation of anilines using alcohols as alkylating agents. researchgate.netrsc.org This method is highly atom-economical, producing water as the only byproduct. Transition metal catalysts, particularly those based on iridium and ruthenium, have shown great promise in facilitating this "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.org For instance, solid molecular NHC-Ir catalysts have been used for the selective N-monomethylation of anilines with methanol, demonstrating high efficiency and the ability to be recycled multiple times without significant loss of activity. researchgate.net

Another sustainable approach involves the use of benzyl azides to generate substituted anilines, a method that is considered novel and unique. researchgate.netchemrxiv.org Additionally, new methods for the nucleophilic substitution of alcohols and carboxylic acids using aromatic tropylium cation activation are being explored. researchgate.net The development of heterogeneous catalysts, such as supported palladium and platinum nanoparticles, is also a key area of research. These catalysts offer the significant advantage of being easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. researchgate.net

Below is a summary of some innovative green synthetic methodologies:

Methodology Key Features Catalysts/Reagents Advantages
Catalytic N-Alkylation with AlcoholsUtilizes alcohols as green alkylating agents. researchgate.netrsc.orgIridium, Ruthenium, Platinum, Palladium complexes. researchgate.netrsc.orgHigh atom economy, water as the only byproduct, milder reaction conditions.
Synthesis from Benzyl AzidesA novel approach for generating substituted anilines. researchgate.netchemrxiv.orgOrtho/para electron-withdrawing groups on the benzyl azide. chemrxiv.orgUnique synthetic route with potential for high selectivity.
Tropylium Cation ActivationA new method for nucleophilic substitution. researchgate.netChloro tropylium chloride. researchgate.netRapid generation of alkyl halides and acyl chlorides under mild conditions.
Isatoic Anhydride-8-amide ChemistryAdaptable pH-sensitive cyclization chemistry. nih.govsemanticscholar.orgnih.govIsatin-7-carboxylic acid. nih.govsemanticscholar.orgnih.govInexpensive, simple, fast, efficient at room temperature, and scalable.

Exploration of Unconventional Reactivity and Novel Bond Activation Strategies

Researchers are moving beyond traditional reactions to explore the untapped potential of N-substituted chloroanilines. A significant area of focus is the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more efficient and atom-economical way to modify molecules. dntb.gov.uaprinceton.edursc.org This approach, often facilitated by transition metal catalysts, allows for the introduction of new functional groups without the need for pre-functionalized starting materials. beilstein-journals.org

The activation of the carbon-chlorine (C-Cl) bond is another area of intense investigation. While this bond is commonly used in cross-coupling reactions, scientists are exploring new catalytic methods to achieve novel transformations. These strategies could lead to the development of new synthetic pathways and the creation of complex molecules from simple precursors.

Furthermore, the reactivity of the nitrogen-hydrogen (N-H) bond in N-substituted anilines is being explored in new ways. For example, ultrasound-induced cavitation bubbles in water have been shown to cause the catalyst-free N-dealkylation of aniline (B41778) derivatives, offering a green alternative to methods that require transition metals and hazardous solvents. rsc.org

Recent advances in main group metal chemistry have also provided new ways to activate C-H and carbon-fluorine (C-F) bonds in fluoroarenes, a related class of compounds. nih.gov These strategies, which often involve cooperative effects between two different metals, could potentially be adapted for the selective functionalization of chloroanilines.

Advanced Computational Modeling for Rational Design and Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like 4-Chloro-N-pentylaniline. nih.gov By using sophisticated modeling techniques, scientists can gain deep insights into the electronic structure, reactivity, and potential applications of these compounds.

Density Functional Theory (DFT) is a powerful computational method used to model and predict the properties of substituted anilines. article4pub.comacs.orgunt.eduresearchgate.net DFT calculations can help researchers understand how the molecule's structure influences its chemical properties and reactivity. article4pub.com This knowledge is crucial for the rational design of new molecules with specific desired characteristics. For instance, DFT has been used to investigate the direct amination of benzene (B151609) to aniline on a nickel surface, providing insights into the reaction mechanism and the role of the catalyst. acs.orgunt.eduresearchgate.net

Computational models are also being used to predict the metabolic fate of substituted anilines. nih.govresearchgate.net By developing quantitative structure-metabolism relationships (QSMRs), researchers can predict how these compounds will be processed in biological systems, which is vital for applications in drug discovery and toxicology. nih.govresearchgate.net The rational design of aniline-based compounds with specific electronic properties has also been successfully demonstrated through a combination of theoretical calculations and experimental work. rsc.org

Integration of N-Substituted Chloroanilines into Multifunctional Material Systems

The unique properties of N-substituted chloroanilines make them attractive building blocks for the creation of advanced materials with a wide range of functionalities. nih.govmdpi.commdpi.comresearchgate.net These materials, which include coordination polymers and metal-organic frameworks (MOFs), have potential applications in areas such as gas storage, catalysis, and drug delivery. nih.govmdpi.comresearchgate.net

The design of these materials is a highly active area of research, with scientists exploring different combinations of metals and ligands to create materials with tailored properties. The integration of N-substituted chloroanilines into these systems opens up new possibilities for the development of functional materials with novel applications.

Development of Advanced Analytical Methodologies for Structural and Mechanistic Investigations

A deep understanding of the structure and reactivity of N-substituted chloroanilines requires the use of sophisticated analytical techniques. While traditional methods like chromatography and spectroscopy are still essential, researchers are developing and applying more advanced methodologies to gain deeper insights.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for the separation and quantification of aniline derivatives in various samples, including environmental and drinking water. epa.govnih.govthermofisher.comchem-agilent.com These techniques are often coupled with sensitive detectors, such as mass spectrometers, to provide detailed structural information. epa.govnih.gov

To understand the intricate details of chemical reactions, scientists are increasingly using in-situ analytical techniques. These methods allow researchers to monitor reactions as they happen, providing valuable information about reaction kinetics and the formation of transient intermediates. For example, extensive DFT calculations have been used to reveal the detailed mechanism of aniline-catalyzed electrophilic aromatic halogenation. researchgate.net

The development of these advanced analytical methods is crucial for both fundamental research and practical applications. By providing a more complete picture of the chemical and physical properties of N-substituted chloroanilines, these techniques are helping to drive innovation in this important field.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Chloro-N-pentylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloroaniline with pentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for amine:alkyl halide) are critical to minimize byproducts like dialkylated amines . Optimization via trial experiments (varying solvents, bases, or catalysts) is recommended to improve yield and purity .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (10–30% ethyl acetate) effectively separates the product from unreacted precursors. Recrystallization from ethanol or methanol can further enhance purity. Confirm purity via thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks: aromatic protons (δ 6.8–7.2 ppm), pentyl chain protons (δ 0.8–1.6 ppm), and the NH proton (if present, δ ~3.5 ppm) .
  • IR : Confirm C-Cl stretching (~750 cm1^{-1}) and N-H bending (~1600 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak [M+H]+^+ at m/z 211.12 (C11_{11}H16_{16}ClN) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, torsion angles, and intermolecular interactions. Use SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05. For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification .

Q. What experimental strategies can elucidate the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer : Conduct kinetic studies (e.g., varying substrate concentrations, temperature) to identify rate laws. Isotopic labeling (e.g., 15N^{15}N-aniline) or trapping intermediates with radical scavengers (TEMPO) can distinguish between SN1/SN2 or radical pathways. Computational DFT studies (Gaussian 16, B3LYP/6-31G*) may corroborate experimental findings .

Q. How can computational modeling predict the physicochemical properties or reactivity of this compound?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to study solvation effects. Quantum mechanical calculations (e.g., Hartree-Fock or DFT) can predict dipole moments, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. Validate predictions with experimental UV-Vis or cyclic voltammetry data .

Q. How should researchers address contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • If NMR signals conflict with X-ray data, re-examine sample purity or consider polymorphism.
  • For inconsistent mass spectrometry results, perform isotopic pattern analysis or tandem MS (MS/MS) to rule out adducts.
  • Apply statistical tools (t-tests, ANOVA) to assess reproducibility across replicates .

Q. What experimental design principles apply when synthesizing and testing derivatives of this compound for bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., pentyl chain length, halogen position) and assay against target enzymes/receptors.
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) and blank reactions to validate assay conditions.
  • Data Analysis : Use GraphPad Prism for dose-response curves (IC50_{50}) and principal component analysis (PCA) to identify key structural contributors to activity .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.